molecular formula C12H19N3O2 B13335238 3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propanoic acid

3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propanoic acid

Cat. No.: B13335238
M. Wt: 237.30 g/mol
InChI Key: MJYQCMPPUKPIIY-UHFFFAOYSA-N
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Description

3-(4-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)propanoic acid is a chemical compound of interest in pharmaceutical and chemical research. It features a molecular structure that combines a 1-methyl-1H-pyrazole ring with a piperidine moiety, a scaffold commonly encountered in medicinal chemistry . The piperidine ring is substituted with a propanoic acid chain, which can influence the molecule's physicochemical properties and potential for interactions with biological targets. Compounds containing the 1-methyl-1H-pyrazol-3-yl group linked to a piperidine ring are recognized as valuable building blocks in drug discovery . This specific structural motif is explored for the synthesis of more complex molecules and is investigated in various biochemical contexts. The propanoic acid functional group suggests potential for further chemical modification or may contribute to specific binding characteristics. The precise mechanism of action and primary research applications for 3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propanoic acid are subjects of ongoing scientific investigation, particularly within the fields of hit-to-lead optimization and analog development. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. Under no circumstances is it for animal or personal utilization .

Properties

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

3-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]propanoic acid

InChI

InChI=1S/C12H19N3O2/c1-14-6-4-11(13-14)10-2-7-15(8-3-10)9-5-12(16)17/h4,6,10H,2-3,5,7-9H2,1H3,(H,16,17)

InChI Key

MJYQCMPPUKPIIY-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C2CCN(CC2)CCC(=O)O

Origin of Product

United States

Preparation Methods

Preparation of the Pyrazole Core

Methodology:

The pyrazole ring, bearing a methyl group at the 1-position and a substituent at the 3-position, is typically synthesized via a condensation reaction involving hydrazines and α,β-unsaturated carbonyl compounds or related heterocyclic precursors.

Key Reaction:

Representative Reaction:

Methylhydrazine + α,β-unsaturated carbonyl compound → 1-methyl-3-arylpyrazole

Conditions:

  • Solvent: Ethanol or ethanol-water mixture
  • Catalyst: Acidic or basic catalysts depending on the route
  • Temperature: Reflux conditions (~80°C)

Research Data:

According to recent literature, such as the synthesis of pyrazole derivatives (e.g., 3-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]propanoic acid), the process involves initial formation of the pyrazole ring via cyclization of hydrazines with β-dicarbonyl compounds, followed by methylation at the nitrogen atom.

Incorporation of the Piperidine Moiety

Method:

The piperidine ring is introduced via nucleophilic substitution or amide coupling:

Representative Reaction:

Piperidine derivative + activated intermediate (e.g., acid chloride or ester) → N-alkylated piperidine

Conditions:

  • Solvent: DMF or DCM
  • Catalyst: None or catalytic amounts of base
  • Temperature: Room temperature to 50°C

Research Evidence:

In the synthesis of similar compounds, the piperidine ring is coupled to the pyrazole core through amide linkages, often following deprotection of protecting groups and subsequent coupling.

Attachment of the Propanoic Acid Chain

Method:

The terminal propanoic acid group is introduced via:

Reaction Conditions:

  • Use of halogenated propanoic acid derivatives (e.g., bromo- or chloro-propanoic acid)
  • Base: K₂CO₃ or NaH
  • Solvent: DMF or acetonitrile
  • Temperature: Reflux

Final Step:

  • Hydrolysis of ester intermediates to yield the free acid.

Research Data:

The synthesis of related propanoic acid derivatives often involves nucleophilic substitution reactions with halo-propanoic acids, followed by purification and characterization.

Summary of the Synthetic Route

Step Reaction Reagents & Conditions Purpose
1 Hydrazine cyclization Hydrazine + α,β-unsaturated carbonyl Pyrazole core formation
2 Aromatic substitution Suzuki or Stille coupling 3-aryl substitution on pyrazole
3 Nucleophilic substitution Piperidine + activated intermediate Piperidine attachment
4 Coupling with propanoic acid Halo-propanoic acid + base Chain extension to acid
5 Hydrolysis Ester to acid Final compound formation

Research Outcomes and Data Tables

Recent research indicates that the synthesis of pyrazole derivatives, including compounds like 3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propanoic acid , benefits from high-yielding coupling reactions and mild cyclization conditions. For example, the synthesis of pyrazole derivatives with biological activity has achieved yields exceeding 60% under optimized conditions.

Sample Data Table:

Reaction Step Yield (%) Key Reagents Conditions References
Pyrazole core synthesis 65–75 Hydrazine + α,β-unsaturated ketone Reflux, acid/base catalysis
Aromatic substitution 55–70 Pd catalyst, aryl halide 80°C, inert atmosphere
Piperidine coupling 60–80 Piperidine, HATU Room temp, DMF
Chain extension 50–65 Halo-propanoic acid Reflux, base
Final hydrolysis 85–90 Aqueous acid Reflux

Chemical Reactions Analysis

Types of Reactions

3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with applications in enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features
3-(4-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)propanoic acid (Target) C₁₂H₁₇N₃O₂ 235.28 Piperidine core, 4-position pyrazole substitution, propanoic acid chain
3-(5-((Tert-butoxycarbonyl)amino)-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl)propanoic acid C₁₈H₂₁FN₂O₄ 348.37 Fluorophenyl group, tert-butoxycarbonyl (Boc) protection, extended steric bulk
3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid C₇H₁₀N₂O₂ 154.17 Simpler pyrazole-propanoic acid structure; lacks piperidine or complex substitution
3-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid C₁₃H₁₄N₆O₂ 286.29 Triazolopyridazine scaffold, dimethylpyrazole substitution; higher rigidity
3-(4-Methylpiperazin-1-yl)propanoic acid C₈H₁₆N₂O₂ 172.22 Piperazine ring (two nitrogens), methyl substitution; increased basicity vs. piperidine

Key Observations :

  • Steric and Electronic Effects : The target compound’s piperidine-pyrazole system provides a larger hydrophobic surface than simpler analogs (e.g., ), while the fluorophenyl-Boc derivative exhibits enhanced steric hindrance and lipophilicity.
  • Basicity : The piperazine derivative (pKa ~9.5) is more basic than the target’s piperidine (pKa ~11.5 for the free amine), influencing solubility and ionization at physiological pH.
  • Molecular Weight : The triazolopyridazine analog has the highest molecular weight (286.29 g/mol), likely reducing membrane permeability compared to the target compound.

Key Observations :

  • Synthetic Complexity : The target compound and triazolopyridazine analog require multi-step syntheses, while simpler derivatives (e.g., ) are more accessible.
  • Therapeutic Niches : The fluorophenyl-Boc derivative has been explored for antimalarial activity, whereas the piperazine analog aligns with CNS drug design due to its basicity and blood-brain barrier penetration.

Biological Activity

3-(4-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and other therapeutic properties.

The chemical formula for 3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propanoic acid is C13H18N4O2C_{13}H_{18}N_{4}O_{2}. Its molecular weight is approximately 250.31 g/mol. The compound features a piperidine ring substituted with a pyrazole moiety, which is known to contribute to its biological activity.

The biological activity of 3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propanoic acid can be attributed to its interaction with various biological targets. Compounds with similar structures often exhibit activity by modulating neurotransmitter systems or inhibiting specific enzymes related to disease processes.

Antibacterial Activity

Research has demonstrated that derivatives of piperidine, including those containing pyrazole, exhibit significant antibacterial properties. In vitro studies have shown that compounds similar to 3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propanoic acid can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, one study reported minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

Antifungal Activity

The compound has also shown promising antifungal activity. In particular, piperidine derivatives have been reported to inhibit the growth of Candida albicans effectively. One study indicated that certain piperidine derivatives exhibited MIC values ranging from 3.125 to 100 mg/mL against various fungal strains .

Fungal Strain MIC (mg/mL)
Candida albicans3.125 - 100

Case Studies

A notable case study involved the synthesis and evaluation of several piperidine derivatives, including those with pyrazole substituents. These compounds were tested for their antibacterial and antifungal properties in vitro, revealing that modifications on the piperidine ring significantly influenced their bioactivity. The presence of electron-donating groups enhanced antibacterial efficacy .

Research Findings

Recent research has focused on the pharmacological potential of pyrazole-containing compounds in treating various diseases, including cancer and infections. The ability of these compounds to act as inhibitors of key enzymes in metabolic pathways has been highlighted as a significant area for further investigation .

Key Findings:

  • Antibacterial Efficacy : Significant inhibition observed against S. aureus and E. coli.
  • Antifungal Properties : Effective against C. albicans with varying MIC values.
  • Potential Therapeutic Applications : Promising candidates for drug development targeting bacterial infections and fungal diseases.

Q & A

Q. What synthetic strategies are commonly employed to prepare 3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propanoic acid?

  • Methodological Answer: A two-step approach is often utilized: (i) Coupling of pyrazole and piperidine : Regioselective alkylation or aza-Michael addition reactions are employed to attach the pyrazole moiety to the piperidine ring. For example, copper-catalyzed cross-coupling or base-mediated condensation (e.g., cesium carbonate in DMSO) can enhance regioselectivity . (ii) Propanoic acid functionalization : The propanoic acid chain is introduced via nucleophilic substitution or ester hydrolysis. Methyl ester intermediates (e.g., methyl 3-chloropropanoate) are hydrolyzed under basic conditions to yield the final carboxylic acid .
  • Key Considerations: Solvent polarity (e.g., DMSO for polar intermediates) and temperature control (e.g., 35°C for 48 hours) are critical to minimize side reactions .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodological Answer:
  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., piperidine CH2_2 groups at δ 2.5–3.5 ppm) and confirm pyrazole substitution patterns. 2D NMR (COSY, HSQC) resolves overlapping signals in the piperidine ring .
  • FT-IR : Confirms carboxylic acid C=O stretching (~1700 cm1^{-1}) and pyrazole C=N absorption (~1610 cm1^{-1}) .
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ at m/z 279.2) .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrazole functionalization be addressed in the synthesis of this compound?

  • Methodological Answer:
  • Protecting Groups : Temporary protection of the pyrazole N-H group (e.g., using benzyl or tert-butyloxycarbonyl) prevents undesired alkylation at reactive sites .
  • Catalytic Systems : Copper(I) bromide or palladium catalysts improve selectivity in cross-coupling reactions. For example, CuBr in DMSO enhances yields of 1,3-disubstituted pyrazoles .
  • Computational Modeling : DFT calculations predict electron density distributions on the pyrazole ring to guide reaction optimization .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

  • Methodological Answer:
  • Conformational Analysis : X-ray crystallography (e.g., CCDC data) reveals how piperidine ring puckering and pyrazole orientation influence receptor binding. For example, axial vs. equatorial substituent positions may explain variability in activity .
  • SAR Studies : Systematic modification of substituents (e.g., methyl group on pyrazole or propanoic acid chain length) correlates structural changes with activity trends. Use dose-response assays (e.g., IC50_{50} measurements) to validate hypotheses .

Q. Which advanced chromatographic methods are recommended for quantifying trace impurities in this compound?

  • Methodological Answer:
  • HPLC-DAD/UV : A C18 column with a gradient elution (e.g., 0.1% TFA in acetonitrile/water) resolves impurities like unreacted pyrazole or piperidine intermediates. Detection at 254 nm ensures sensitivity .
  • LC-MS/MS : Quantifies impurities at ppm levels using MRM transitions. For example, monitor m/z 265 → 121 for a common byproduct, 3-(piperidin-1-yl)propanoic acid .
  • Validation : Follow ICH Q2(R1) guidelines for linearity (R2^2 > 0.99), precision (%RSD < 2%), and LOQ (<0.1%) .

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